N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a furan ring, a chlorophenyl group, and a hydrazide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide typically involves a multi-step process. The general synthetic route includes the following steps:
Formation of 2-(3,4-dimethylphenoxy)acetohydrazide: This is achieved by reacting 3,4-dimethylphenol with ethyl chloroacetate in the presence of a base to form ethyl 2-(3,4-dimethylphenoxy)acetate. This intermediate is then treated with hydrazine hydrate to yield 2-(3,4-dimethylphenoxy)acetohydrazide.
Chemical Reactions Analysis
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Scientific Research Applications
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent, with studies indicating its ability to inhibit the growth of Mycobacterium tuberculosis.
Antimicrobial Activity: It has demonstrated significant antimicrobial activity against various bacterial strains, making it a candidate for the development of new antibiotics.
Antiviral Activity: Research has also indicated its potential antiviral properties, particularly against viruses like the tobacco mosaic virus.
Mechanism of Action
The mechanism of action of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in bacterial and viral replication, thereby preventing the proliferation of pathogens.
Disruption of Cell Membranes: The compound can disrupt the integrity of microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide can be compared with other similar compounds such as:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: These compounds also exhibit antitubercular activity and share structural similarities with the furan ring and chlorophenyl group.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides: These derivatives have shown antiviral activity and possess a thiadiazole ring instead of a furan ring.
Properties
Molecular Formula |
C21H19ClN2O3 |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C21H19ClN2O3/c1-14-3-8-18(11-15(14)2)26-13-21(25)24-23-12-19-9-10-20(27-19)16-4-6-17(22)7-5-16/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+ |
InChI Key |
RBTZTQGQQVTFJL-FSJBWODESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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